2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
Overview
Description
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a bromopyridine moiety, a triazole ring, and a pyridinylmethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 5-bromopyridin-3-yl intermediate: This can be achieved through bromination of pyridine derivatives under controlled conditions.
Construction of the 1,2,4-triazole ring: This step often involves cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
Coupling of the triazole and bromopyridine intermediates: This is typically done using palladium-catalyzed cross-coupling reactions.
Introduction of the pyridin-2-ylmethylacetamide group: This final step involves amide bond formation through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit a key enzyme involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(5-chloropyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
- 2-[5-(5-fluoropyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
- 2-[5-(5-iodopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
The uniqueness of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide lies in its specific bromopyridine moiety, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities compared to its analogs.
Properties
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6O/c16-11-5-10(7-17-8-11)15-20-13(21-22-15)6-14(23)19-9-12-3-1-2-4-18-12/h1-5,7-8H,6,9H2,(H,19,23)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAFQCWSYDLLDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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